![molecular formula C30H38O8 B1674622 (2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid CAS No. 135357-25-4](/img/structure/B1674622.png)
(2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid
Overview
Description
Ganosporeric acid a, also known as ganosporerate a, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Ganosporeric acid a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ganosporeric acid a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ganosporeric acid a can be found in mushrooms. This makes ganosporeric acid a a potential biomarker for the consumption of this food product.
Scientific Research Applications
Antiviral Activity Against Dengue Virus
Ganosporeric acid A: has been identified as a potential inhibitor of the Dengue virus NS2B-NS3 protease . This enzyme is crucial for the virus’s life cycle, and inhibiting it can prevent the formation of new virus particles. The compound’s binding affinity and stability were analyzed using molecular mechanics and Molecular Dynamics simulations, suggesting its effectiveness as an antiviral agent .
Pharmacological Bioactivity
As part of the triterpenoids extracted from Ganoderma lucidum , Ganosporeric acid A is considered pharmacologically bioactive . These compounds have been the subject of intense research due to their potential medicinal properties, including anti-inflammatory, anticancer, and antioxidant activities .
Traditional Medicine Applications
In traditional medicine, particularly in Asian countries, triterpenoids from Ganoderma lucidum have been used to prevent and treat various diseases . Ganosporeric acid A , being one of these triterpenoids, may contribute to the therapeutic effects observed in these traditional practices.
Anti-Dengue Drug Development
The potential of Ganosporeric acid A in the development of anti-Dengue drugs is significant due to its inhibitory action on the NS2B-NS3 protease . This opens up avenues for creating new treatments for Dengue Hemorrhagic Fever and Dengue Shock Syndrome.
Secondary Metabolite Research
Ganosporeric acid A: is one of over 432 secondary metabolites found in G. lucidum . The study of these metabolites is crucial for understanding the complex interactions within the organism and their potential applications in drug discovery.
Advanced Analytical Techniques
The characterization of Ganosporeric acid A and other triterpenoids involves advanced analytical techniques . These methods are essential for identifying the compound’s source, biosynthetic pathway, and biological activities, which are critical for its application in scientific research.
Mechanism of Action
Ganosporeric acid A, also known as (2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid or (2R,6R)-2-methyl-4-oxo-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid, is a natural compound extracted from the spores of Ganoderma lucidum .
Target of Action
It has been suggested that it may have hepatoprotective effects , indicating potential targets within the liver.
Mode of Action
It is known to exhibit hepatoprotective effects , suggesting it may interact with targets in the liver to mitigate damage
Biochemical Pathways
Given its hepatoprotective effects , it may influence pathways related to liver function and injury repair. More research is needed to identify the precise pathways affected by this compound.
Result of Action
Ganosporeric acid A has been reported to exhibit hepatoprotective effects . This suggests that the compound may help protect the liver from injury, potentially by mitigating damage or promoting repair mechanisms.
Action Environment
As a natural compound extracted from the spores of Ganoderma lucidum , its action may be influenced by factors such as temperature, pH, and the presence of other compounds
properties
IUPAC Name |
(2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19H,8-13H2,1-7H3,(H,37,38)/t14-,15-,17-,19?,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWNYHCILPEENZ-GESKOEBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(C(=O)C(=O)C3=C2C(=O)CC4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928971 | |
| Record name | 3,7,11,12,15,23-Hexaoxolanost-8-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid | |
CAS RN |
135357-25-4 | |
| Record name | Ganosporeric acid A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135357254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7,11,12,15,23-Hexaoxolanost-8-en-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Ganosporeric acid A and where is it found?
A1: Ganosporeric acid A, chemically known as (2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid, is a triterpenoid compound. It was first isolated from the ether-soluble fraction of Ganoderma lucidum spores.
Q2: What analytical techniques are commonly used to identify and quantify Ganosporeric acid A in Ganoderma lucidum?
A2: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection is widely employed for the analysis of Ganosporeric acid A and other triterpenes in Ganoderma lucidum. This method offers good separation, sensitivity, and reproducibility for quantifying these compounds.
Q3: What is the significance of developing an HPLC specific chromatogram analysis for Ganoderma lucidum triterpenoids like Ganosporeric acid A?
A4: Establishing a specific HPLC chromatogram analysis method for Ganoderma lucidum offers a standardized approach to identify and quantify its diverse triterpenoid constituents, including Ganosporeric acid A. This method can be instrumental in quality control, ensuring the consistency and authenticity of Ganoderma lucidum products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



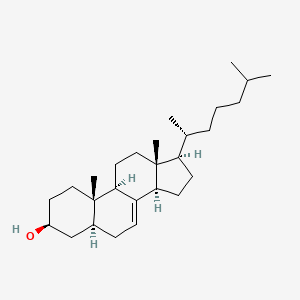

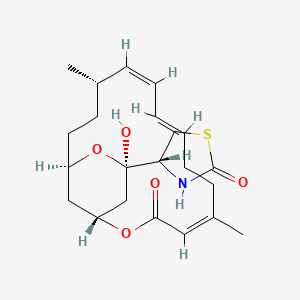
![4-[(5E,12Z)-18-hydroxy-4,12-dimethyl-14-oxo-8,15,19-trioxatricyclo[14.3.1.07,9]icosa-5,12-dien-18-yl]-1,3-thiazolidin-2-one](/img/structure/B1674546.png)
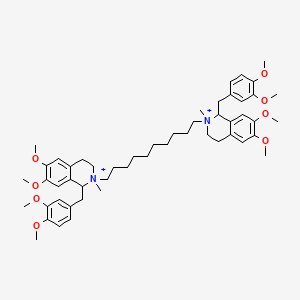


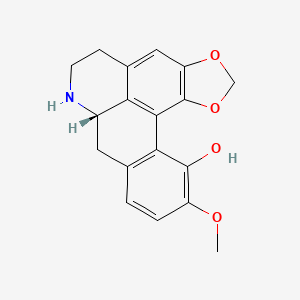
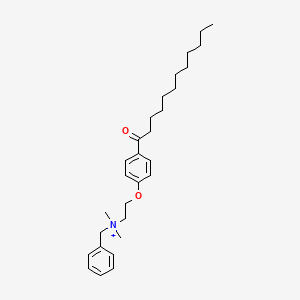
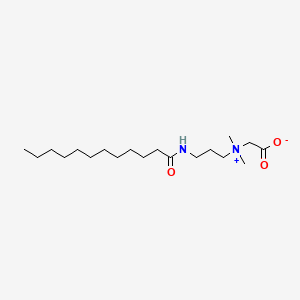
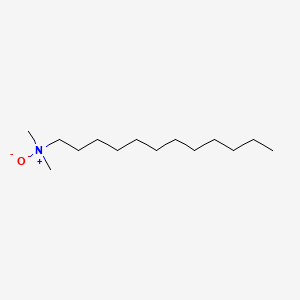
![(1S,2R,4S,6R,7S)-6-Bromo-4-(1-bromopropyl)-2-[(Z)-pent-2-en-4-ynyl]-3,8-dioxabicyclo[5.1.1]nonane](/img/structure/B1674559.png)

